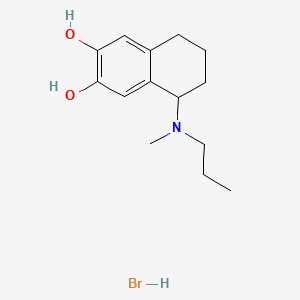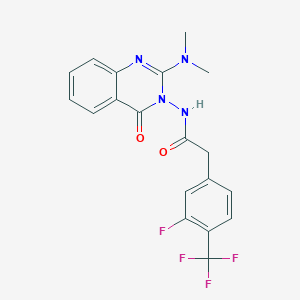
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hbr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is a chemical compound known for its role as a dopamine receptor agonist . It has a molecular formula of C14H21NO2.HBr and a molecular weight of 316.23 g/mol . This compound is primarily used in scientific research to study dopamine receptors and their associated pathways .
Méthodes De Préparation
The synthesis of 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a tetralin derivative.
Hydroxylation: The tetralin derivative undergoes hydroxylation to introduce hydroxyl groups at the 6 and 7 positions.
Amination: The hydroxylated intermediate is then subjected to amination with N-methyl-N-propylamine.
Hydrobromide Formation: Finally, the product is converted to its hydrobromide salt form by reacting with hydrobromic acid.
Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neuroscience Research: It is used to study dopamine receptors and their role in neurological processes.
Pharmacology: The compound is used to investigate the effects of dopamine receptor agonists on various physiological and pathological conditions.
Drug Development: It serves as a reference compound in the development of new drugs targeting dopamine receptors.
Mécanisme D'action
The compound exerts its effects by binding to dopamine receptors, particularly the D1 and D2 receptor subtypes . Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This activation modulates various physiological processes, including motor control, reward, and cognition .
Comparaison Avec Des Composés Similaires
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is unique due to its specific structure and high affinity for dopamine receptors. Similar compounds include:
N,N-Dipropyldopamine hydrobromide: Another dopamine receptor agonist with a different substitution pattern.
3-[2-(Diproplyamino)ethyl]phenol hydrobromide: A compound with similar dopamine receptor activity but different structural features.
These compounds share some pharmacological properties but differ in their chemical structure and specific receptor binding profiles .
Propriétés
Formule moléculaire |
C14H22BrNO2 |
|---|---|
Poids moléculaire |
316.23 g/mol |
Nom IUPAC |
5-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide |
InChI |
InChI=1S/C14H21NO2.BrH/c1-3-7-15(2)12-6-4-5-10-8-13(16)14(17)9-11(10)12;/h8-9,12,16-17H,3-7H2,1-2H3;1H |
Clé InChI |
WKOKRHSJXDKXLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C)C1CCCC2=CC(=C(C=C12)O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)







![3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939030.png)
